4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline

Catalog No.
S13952574
CAS No.
M.F
C7H3BrF4N2O3
M. Wt
319.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)anili...

Product Name

4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline

IUPAC Name

4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline

Molecular Formula

C7H3BrF4N2O3

Molecular Weight

319.01 g/mol

InChI

InChI=1S/C7H3BrF4N2O3/c8-2-1-3(14(15)16)5(13)6(4(2)9)17-7(10,11)12/h1H,13H2

InChI Key

OYFAWZQAQGRXGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)N)[N+](=O)[O-]

4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline is a complex organic compound with the molecular formula C7H3BrF4N2O2C_7H_3BrF_4N_2O_2 and a molecular weight of approximately 303 Da. This compound features several functional groups, including a bromo group, a fluoro group, a nitro group, and a trifluoromethoxy group. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

The chemical behavior of 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline can be characterized by several types of reactions:

  • Substitution Reactions: The bromo or fluoro groups can be replaced with other nucleophiles under suitable conditions.
  • Nitration: The nitro group can undergo further reactions, such as reduction to form amines.
  • Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, facilitating the formation of more complex organic molecules.

Compounds similar to 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline have been studied for their biological activities, particularly in the context of cancer research. The presence of the trifluoromethoxy and nitro groups can enhance lipophilicity and biological activity, potentially allowing for interactions with specific molecular targets involved in cell signaling pathways. These interactions may lead to the inhibition of tumor growth or modulation of enzyme activity.

The synthesis of 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline can involve several steps:

  • Starting Material Preparation: The synthesis typically begins with the preparation of trifluoromethoxybenzene through the reaction of an appropriate precursor with hydrogen fluoride.
  • Nitration: The trifluoromethoxybenzene is then nitrated using a mixture of concentrated sulfuric and nitric acids to introduce the nitro group.
  • Bromination: Bromination can be performed on the resulting nitro compound to introduce the bromo substituent.
  • Fluorination: Finally, fluorination is achieved through electrophilic aromatic substitution methods.

These steps can vary based on desired yields and purity levels.

4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline has potential applications in:

  • Pharmaceuticals: As a building block in drug discovery due to its unique structural features that may interact with biological targets.
  • Agrochemicals: It may serve as an active ingredient or intermediate in the synthesis of pesticides or herbicides.
  • Material Science: Its properties could be utilized in developing advanced materials with specific functionalities.

Studies on similar compounds indicate that the trifluoromethoxy group enhances membrane permeability, allowing for better interaction with cellular targets. The bromo and nitro groups may facilitate binding to proteins or enzymes, affecting their activity. Understanding these interactions is crucial for optimizing the compound's efficacy in therapeutic applications.

Several compounds share structural similarities with 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline:

Compound NameMolecular FormulaKey Features
4-Bromo-3-fluoroanilineC7H5BrFC_7H_5BrFLacks nitro and trifluoromethoxy groups; simpler structure.
4-Bromo-5-cyano-2-(trifluoromethyl)anilineC8H5BrF3NC_8H_5BrF_3NContains cyano instead of nitro; different reactivity profile.
4-Amino-2-(trifluoromethyl)benzonitrileC9H7F3NC_9H_7F_3NAmino group instead of bromo; different biological activity.

Uniqueness

The uniqueness of 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline lies in its combination of multiple halogenated groups (bromo and fluoro), a nitro group, and a trifluoromethoxy moiety. This combination enhances its reactivity and potential biological activity compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry and related fields.

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

317.92632 g/mol

Monoisotopic Mass

317.92632 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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